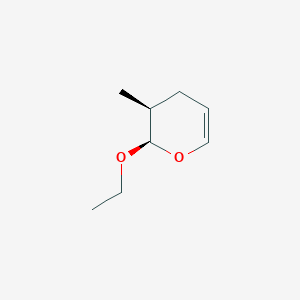
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran is a chiral compound with significant importance in organic chemistry This compound is characterized by its unique stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the use of starting materials such as alkenes and epoxides. The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), is a typical method to create the epoxide intermediate, which can then be further reacted to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes followed by purification steps to ensure the desired stereochemistry and purity. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromobutane: Another chiral compound with similar stereochemistry.
(2R,3S)-3-Methyloxiran-2-yl phosphonic acid: Known for its unique chemical structure and biological activity.
Uniqueness
What sets (2R,3S)-2-Ethoxy-3-methyl-3,4-dihydro-2H-pyran apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
60582-02-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R,3S)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H14O2/c1-3-9-8-7(2)5-4-6-10-8/h4,6-8H,3,5H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
PGJGTFGQBVZKHG-JGVFFNPUSA-N |
Isomeric SMILES |
CCO[C@H]1[C@H](CC=CO1)C |
Canonical SMILES |
CCOC1C(CC=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
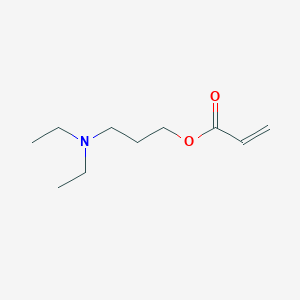
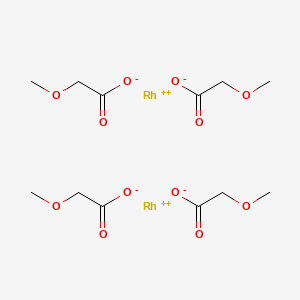
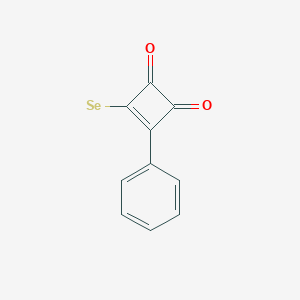
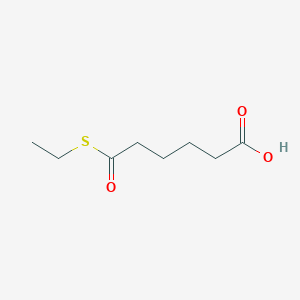
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

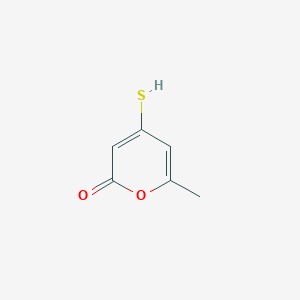
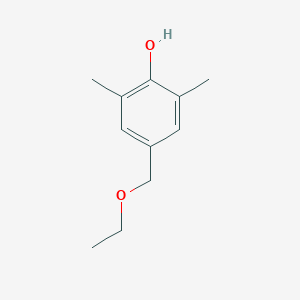
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
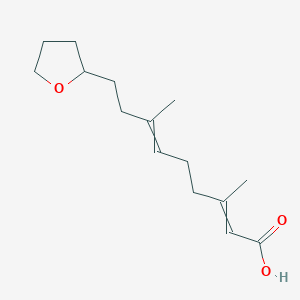

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
